Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate
Description
Methyl 3-(2-(2,4-dichlorophenoxy)acetamido)-4,5-dihydrothiophene-2-carboxylate (CAS: 392244-42-7) is a heterocyclic compound featuring a partially saturated 4,5-dihydrothiophene ring substituted with a methyl ester group at position 2 and a 2,4-dichlorophenoxyacetamido moiety at position 3 . Its molecular formula is C₁₄H₁₃Cl₂NO₄S, with a molecular weight of 362.2283 g/mol.
Properties
IUPAC Name |
methyl 4-[[2-(2,4-dichlorophenoxy)acetyl]amino]-2,3-dihydrothiophene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO4S/c1-20-14(19)13-10(4-5-22-13)17-12(18)7-21-11-3-2-8(15)6-9(11)16/h2-3,6H,4-5,7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQXGCSOPGUFBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(CCS1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Thiophene-Based Carboxylates
Key Observations :
Target Compound:
Formation of the 4,5-dihydrothiophene ring.
Introduction of the acetamido linkage via coupling of 2,4-dichlorophenoxyacetic acid.
Esterification with methanol.
Analog Compounds:
- : Ethyl benzo[b]thiophene derivatives were synthesized using acetic anhydride and boron trifluoride diethyl etherate under harsh conditions to introduce acetyloxy groups .
- : Ethyl thiophene-3-carboxylates with acrylamido substituents were prepared via condensation reactions between cyanoacryloyl chlorides and amine intermediates .
Comparison : The target compound likely requires milder conditions for amide bond formation compared to the acetylation in . The absence of fused aromatic systems (vs. benzo[b]thiophene) simplifies synthesis but may limit π-π interactions in biological targets .
Analysis :
- compounds exhibit dose-dependent antioxidant and anti-inflammatory activities, likely due to electron-withdrawing cyano groups and hydrogen-bonding acrylamido linkages .
- The target compound’s 2,4-dichlorophenoxy moiety is structurally analogous to herbicides (e.g., 2,4-D) and may confer pesticidal activity. However, specific data are unavailable, necessitating further studies .
Physicochemical Properties and Implications
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